aminopurvalanol A
Overview
Description
Aminopurvalanol A is a cell-permeable 2,6,9-trisubstituted purine analog . It displays anti-mitotic as well as anti-tumor properties . It has been found to have a GI50 of 1.8 µM in the NCI 60-cell panel in vitro activity screen and potently inhibits the growth of KM12 colon cancer cells with a GI50 of 30 nM .
Molecular Structure Analysis
The molecular formula of Aminopurvalanol A is C19H26ClN7O . The InChI code for Aminopurvalanol A is InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 .
Chemical Reactions Analysis
Aminopurvalanol A is known to inhibit cell growth primarily by arresting the cells in the G2 phase of the cell cycle and, at higher concentration, triggering apoptosis .
Physical And Chemical Properties Analysis
Aminopurvalanol A is a solid substance . It is soluble in DMSO to the extent of 40 mg/mL . The compound is pale yellow in color . It has a molecular weight of 403.91 .
Scientific Research Applications
Cancer Cell Differentiation
Aminopurvalanol A (AP) has been identified as a compound that promotes cellular differentiation. In a study using a myeloid leukemic cell line, AP was found to induce cells to acquire characteristics of differentiated macrophages and to arrest in the cell cycle with a 4N DNA content. This indicates its potential application in cancer therapy, specifically for inducing differentiation in cancer cells. It was also observed to inhibit mitosis in Xenopus egg extracts, suggesting its action on a conserved cell cycle regulatory pathway (Rosania et al., 1999).
M-Phase mRNA Regulation
Research exploring the control of translation by CDK1/cyclin B during the cell cycle in sea urchin embryos revealed that the CDK1/cyclin B inhibitor aminopurvalanol A can arrest embryos at the G2/M transition. This study identified specific mRNA recruitment or release at M-phase, providing insights into the regulation of protein synthesis by the cell cycle regulator CDK1-cyclin B (Le Breton et al., 2003).
Anti-Angiogenic Properties
Aminopurvalanol A, among other small molecular kinase inhibitors, has been studied for its anti-angiogenic effects. This research compared the functional effects of various cyclin-dependent kinase (CDK) inhibitors on endothelial cells. It was found that aminopurvalanol A had anti-angiogenic effects in certain concentrations, making it a potential candidate for the development of new anti-angiogenic drugs (Zahler et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944705 | |
Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
aminopurvalanol A | |
CAS RN |
220792-57-4 | |
Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.